molecular formula C5H7IO B3046105 4-Iodo-3,6-dihydro-2H-pyran CAS No. 1196151-18-4

4-Iodo-3,6-dihydro-2H-pyran

Cat. No.: B3046105
CAS No.: 1196151-18-4
M. Wt: 210.01
InChI Key: KNZSUJFOLGDAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3,6-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7IO. It is a derivative of dihydropyran, where an iodine atom is substituted at the 4th position of the pyran ring.

Mechanism of Action

Target of Action

4-Iodo-3,6-dihydro-2H-pyran is a chemical compound that primarily targets the C=C double bond in organic synthesis . It is used as a key intermediate product, especially for the protection of alcoholic and phenolic hydroxy groups .

Mode of Action

The compound interacts with its targets through a process called alkoxyiodination . This involves the regioselective involvement of the C=C double bond using crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2 S )-1-acetylpyrrolidine-2-carboxylic acid and azobis (isobutyronitrile (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .

Biochemical Pathways

The biochemical pathway involves the hydrolysis of the C–I bond by the action of atmospheric moisture, as well as due to contact with water . The emerging hydroxy group favors the subsequent cyclization with participation of the triple bond .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that the compound is readily soluble in organic solvents, insoluble in water, and stable on storage at room temperature .

Result of Action

The result of the action of this compound is the formation of substituted 3,6-dihydro-2H-pyrans with high enantioselectivity . These compounds are isolated as dark yellow transparent viscous liquids .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture. The reaction is typically carried out at a temperature of -5°C . The presence of atmospheric moisture and water contact also plays a crucial role in the hydrolysis of the C–I bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the iodination of 3,6-dihydro-2H-pyran using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and can be catalyzed by various agents such as acids or bases .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrans depending on the nucleophile used.

    Oxidation: Pyranones and other oxidized derivatives.

    Reduction: Deiodinated pyran derivatives.

Scientific Research Applications

4-Iodo-3,6-dihydro-2H-pyran has several applications in scientific research:

Properties

IUPAC Name

4-iodo-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c6-5-1-3-7-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSUJFOLGDAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310894
Record name 3,6-Dihydro-4-iodo-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-18-4
Record name 3,6-Dihydro-4-iodo-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-4-iodo-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3,6-dihydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-3,6-dihydro-2H-pyran
Reactant of Route 2
4-Iodo-3,6-dihydro-2H-pyran
Reactant of Route 3
4-Iodo-3,6-dihydro-2H-pyran
Reactant of Route 4
4-Iodo-3,6-dihydro-2H-pyran
Reactant of Route 5
4-Iodo-3,6-dihydro-2H-pyran
Reactant of Route 6
4-Iodo-3,6-dihydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.